molecular formula C19H25N5O3S2 B2628028 N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105228-24-7

N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2628028
M. Wt: 435.56
InChI Key: IFLLPWZMCOSHBY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H25N5O3S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Cellular Staining

N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, due to its structural similarities with certain Hoechst compounds, may possess the ability to bind to the minor groove of double-stranded B-DNA. Hoechst compounds are known for their strong binding to AT-rich sequences in the DNA minor groove. This property makes them useful in applications such as fluorescent DNA staining, providing ready access to cellular studies. This type of compound has been utilized in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values through flow cytometry, and analysis of plant chromosomes. Moreover, Hoechst derivatives have been leveraged as radioprotectors and topoisomerase inhibitors, highlighting their potential as starting points for rational drug design and investigation into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Medicinal Chemistry and Drug Design

The compound's structure, featuring a piperazine moiety, is significant in medicinal chemistry. Piperazine derivatives are noted for their therapeutic uses, including roles as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of piperazine's molecular structure allows for a wide array of medicinal potentials, as slight modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in medicinal properties. This versatility suggests the potential utility of N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide in drug discovery and design, with a focus on exploiting the piperazine core for developing novel therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

Molecular Synthesis and Biological Activity

The structural presence of a thiadiazole moiety is notable for its biological activity. Compounds with thiadiazole structures are intermediates in designing novel biologically active compounds. The synthesis strategies and the biological significance of thiadiazole and its derivatives, including their potential pharmacological activities, are areas of active research. This indicates the potential of the compound to be a precursor or an intermediate in the synthesis of biologically active molecules, offering a pathway to the development of novel therapeutic agents (Abdel-Wahab, 2017).

properties

IUPAC Name

N-(2-methoxyethyl)-2-[[5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S2/c1-14-3-5-15(6-4-14)17(26)23-8-10-24(11-9-23)18-21-22-19(29-18)28-13-16(25)20-7-12-27-2/h3-6H,7-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLLPWZMCOSHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

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